
2-((3-Chlorobenzyl)oxy)-5-methylbenzaldehyde
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-((3-Chlorobenzyl)oxy)-5-methylbenzaldehyde is an organic compound with the molecular formula C15H13ClO2 It is a derivative of benzaldehyde, featuring a chlorobenzyl group and a methyl group attached to the benzene ring
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-Chlorobenzyl)oxy)-5-methylbenzaldehyde typically involves the reaction of 3-chlorobenzyl alcohol with 5-methylsalicylaldehyde in the presence of a base. The reaction proceeds via the formation of an ether linkage between the benzyl alcohol and the aldehyde. Common bases used in this reaction include potassium carbonate or sodium hydroxide, and the reaction is often carried out in an organic solvent such as dimethylformamide (DMF) or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the desired product with high purity.
化学反应分析
Types of Reactions
2-((3-Chlorobenzyl)oxy)-5-methylbenzaldehyde can undergo various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.
Reduction: The aldehyde group can be reduced to form the corresponding alcohol.
Substitution: The chlorobenzyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 2-((3-Chlorobenzyl)oxy)-5-methylbenzoic acid.
Reduction: 2-((3-Chlorobenzyl)oxy)-5-methylbenzyl alcohol.
Substitution: Various substituted derivatives depending on the nucleophile used.
科学研究应用
2-((3-Chlorobenzyl)oxy)-5-methylbenzaldehyde has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes.
Industry: Used in the production of specialty chemicals and materials.
作用机制
The mechanism of action of 2-((3-Chlorobenzyl)oxy)-5-methylbenzaldehyde depends on its specific application. In biological systems, it may interact with enzymes that recognize aldehyde groups, leading to various biochemical effects. The molecular targets and pathways involved can vary, but typically involve the formation of Schiff bases or other covalent adducts with nucleophilic amino acid residues in proteins.
相似化合物的比较
Similar Compounds
- 2-((3-Chlorobenzyl)oxy)-3-methoxybenzaldehyde
- 2-((2-Chlorobenzyl)oxy)-5-methylbenzaldehyde
- 2-((4-Chlorobenzyl)oxy)-5-methylbenzaldehyde
Uniqueness
2-((3-Chlorobenzyl)oxy)-5-methylbenzaldehyde is unique due to the specific positioning of the chlorobenzyl and methyl groups on the benzene ring. This unique structure can influence its reactivity and interactions with other molecules, making it a valuable compound for specific synthetic and research applications.
属性
分子式 |
C15H13ClO2 |
|---|---|
分子量 |
260.71 g/mol |
IUPAC 名称 |
2-[(3-chlorophenyl)methoxy]-5-methylbenzaldehyde |
InChI |
InChI=1S/C15H13ClO2/c1-11-5-6-15(13(7-11)9-17)18-10-12-3-2-4-14(16)8-12/h2-9H,10H2,1H3 |
InChI 键 |
VFHXISZKHXPIHM-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=C(C=C1)OCC2=CC(=CC=C2)Cl)C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-Oxa-4,8-diazaspiro[5.5]undecan-3-one](/img/structure/B13334413.png)
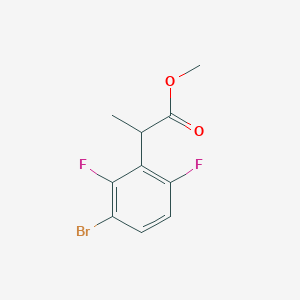
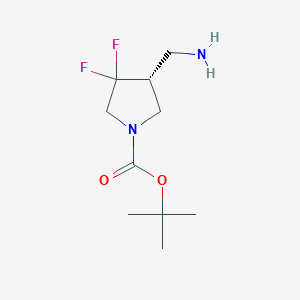
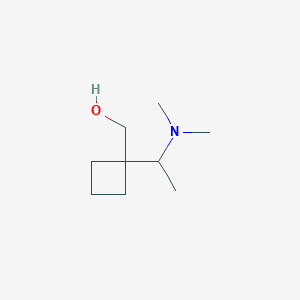
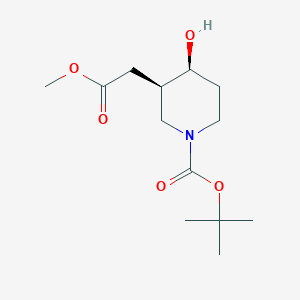
![6-(pyridin-3-yl)-1H-imidazo[1,2-b]pyrazole](/img/structure/B13334452.png)
![Rel-((1R,4S,5R)-2-azabicyclo[2.1.1]hexan-5-yl)methanamine](/img/structure/B13334459.png)
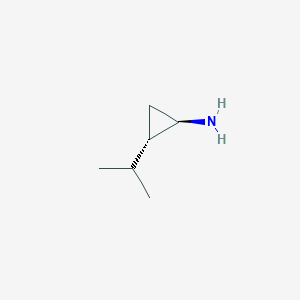
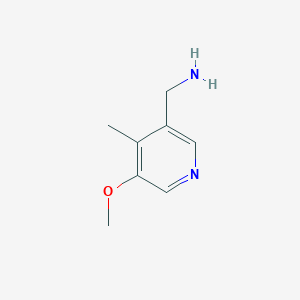
![1-{3-Methylimidazo[2,1-b][1,3]thiazol-2-yl}ethan-1-amine](/img/structure/B13334469.png)
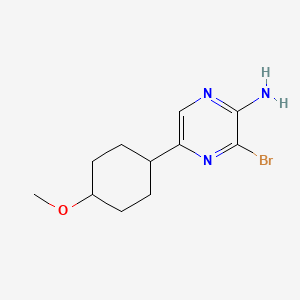
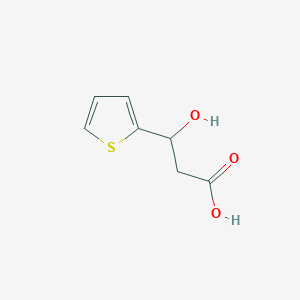
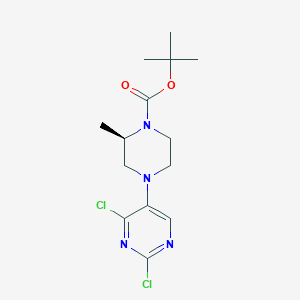
![2-Oxabicyclo[2.1.1]hexane-1-carbaldehyde](/img/structure/B13334499.png)
